Cas no 2171816-59-2 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid)

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pyrazole ring, enhancing versatility in constructing modified peptide backbones. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The N-methylacetamido linker improves stability and conformational control, while the carboxylic acid terminus allows for further functionalization or conjugation. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise structural modifications are required. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide-based research and drug development.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid structure
2171816-59-2 structure
Product name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid
CAS No:2171816-59-2
MF:C23H22N4O5
Molecular Weight:434.444585323334
CID:5800157
PubChem ID:165878571

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid
    • EN300-1514559
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
    • 2171816-59-2
    • インチ: 1S/C23H22N4O5/c1-26(13-22(29)30)21(28)12-27-11-15(10-24-27)25-23(31)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20H,12-14H2,1H3,(H,25,31)(H,29,30)
    • InChIKey: ARELMRNLHDBQHV-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=NN(C=1)CC(N(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 434.15901982g/mol
  • 同位素质量: 434.15901982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 682
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • XLogP3: 2.2

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1514559-10.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
10g
$14487.0 2023-05-26
Enamine
EN300-1514559-0.1g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
0.1g
$2963.0 2023-05-26
Enamine
EN300-1514559-2.5g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
2.5g
$6602.0 2023-05-26
Enamine
EN300-1514559-1000mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1514559-2500mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1514559-1.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
1g
$3368.0 2023-05-26
Enamine
EN300-1514559-100mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1514559-0.25g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
0.25g
$3099.0 2023-05-26
Enamine
EN300-1514559-5.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
5g
$9769.0 2023-05-26
Enamine
EN300-1514559-0.05g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-methylacetamido}acetic acid
2171816-59-2
0.05g
$2829.0 2023-05-26

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid 関連文献

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acidに関する追加情報

Recent Advances in the Study of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid (CAS: 2171816-59-2)

The compound 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid (CAS: 2171816-59-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the focus of several studies aimed at exploring its potential applications in drug discovery and development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the pyrazole moiety makes it a versatile intermediate for peptide synthesis and a promising candidate for targeting specific biological pathways.

Recent research has highlighted the role of this compound in the synthesis of peptide-based therapeutics. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The incorporation of the pyrazole ring, a heterocyclic structure known for its pharmacological properties, further enhances the compound's utility in designing novel bioactive molecules. Studies have demonstrated its efficacy in modulating enzyme activity and interacting with protein targets, making it a valuable tool in the development of enzyme inhibitors and receptor modulators.

One of the key findings from recent investigations is the compound's potential in cancer therapy. Preliminary in vitro studies have shown that derivatives of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid exhibit selective cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is often dysregulated in malignancies. These findings suggest that further optimization of this scaffold could lead to the development of potent anticancer agents.

In addition to its therapeutic potential, the compound has also been explored for its applications in chemical biology. Its ability to serve as a building block for the synthesis of complex peptide conjugates has been leveraged in the design of probes for studying protein-protein interactions and cellular processes. For instance, researchers have utilized this compound to develop fluorescently labeled peptides for imaging studies, enabling the visualization of intracellular targets in real-time.

Despite these promising advancements, challenges remain in the optimization of the compound's pharmacokinetic properties. Issues such as solubility, stability, and bioavailability need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications to improve these properties while retaining the compound's biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.

In conclusion, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-methylacetamido}acetic acid (CAS: 2171816-59-2) represents a promising scaffold in chemical biology and medicinal chemistry. Its versatility in peptide synthesis, combined with its potential therapeutic applications, makes it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanisms of action and optimizing its properties for clinical translation.

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